molecular formula C21H22ClN5 B11995803 6-chloro-N'-cyclohexyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine

6-chloro-N'-cyclohexyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Katalognummer: B11995803
Molekulargewicht: 379.9 g/mol
InChI-Schlüssel: QMYUQZVOWLVNIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE is a chemical compound with the molecular formula C21H22ClN5 and a molecular weight of 379.896 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE typically involves the reaction of 6-chloro-1,3,5-triazine with cyclohexylamine and diphenylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine compound .

Wirkmechanismus

The mechanism of action of 6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C21H22ClN5

Molekulargewicht

379.9 g/mol

IUPAC-Name

6-chloro-4-N-cyclohexyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22ClN5/c22-19-24-20(23-16-10-4-1-5-11-16)26-21(25-19)27(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2-3,6-9,12-16H,1,4-5,10-11H2,(H,23,24,25,26)

InChI-Schlüssel

QMYUQZVOWLVNIM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.